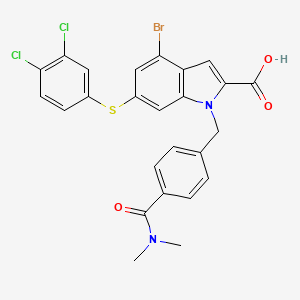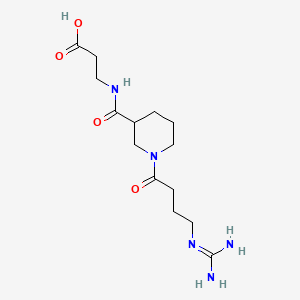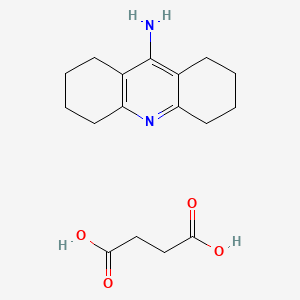
Octahydroaminoacridine succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydroaminoacridine succinate is an acetylcholinesterase inhibitor potentially for the treatment of Alzheimer's disease.
Scientific Research Applications
1. Pharmacokinetics in Healthy Subjects
Octahydroaminoacridine succinate's pharmacokinetics have been explored in healthy subjects. One study developed a liquid chromatography-tandem mass spectrometry method for its quantification in human plasma, finding it rapidly absorbed and eliminated with a half-life of about 2.89 hours (Han et al., 2009). Another study investigated its pharmacokinetics across different doses in healthy Chinese subjects, indicating its potential as a promising Alzheimer's disease therapy drug (Zhao et al., 2012).
2. Role in Bio-Based Chemical Production
Succinate, a component of octahydroaminoacridine succinate, is significant in bio-based chemical production. Research on metabolic engineering of microorganisms for succinic acid production highlights its importance as a bio-based building block (Ahn et al., 2016). This includes work on enhancing the cellular permeability of drugs, where succinic acid has been used as a linker in dendrimer prodrugs (Najlah et al., 2007).
3. Biotechnological Applications
Succinic acid's biotechnological applications are also explored in areas such as fermentation and extraction processes. Studies have investigated the reactive extraction of succinic acid, focusing on high molecular weight amines as effective extractants (Kurzrock & Weuster‐Botz, 2011). The metabolic engineering of cyanobacteria for photosynthetic succinate production is another area of research, demonstrating the possibility of bio-based succinate production through photosynthesis (Lan & Wei, 2016).
4. Medical Research Applications
In medical research, octahydroaminoacridine succinate has been studied for its efficacy in Alzheimer's disease treatment. A phase II multicenter randomized controlled trial investigated its effects in mild-to-moderate Alzheimer's disease, finding significant improvements in cognitive function and behavior (Xiao et al., 2017).
properties
CAS RN |
866245-79-6 |
|---|---|
Product Name |
Octahydroaminoacridine succinate |
Molecular Formula |
C17H24N2O4 |
Molecular Weight |
320.389 |
IUPAC Name |
butanedioic acid;1,2,3,4,5,6,7,8-octahydroacridin-9-amine |
InChI |
InChI=1S/C13H18N2.C4H6O4/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;5-3(6)1-2-4(7)8/h1-8H2,(H2,14,15);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
SXNZJEKZKUJFLV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C3CCCCC3=N2)N.C(CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Octahydroaminoacridine succinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




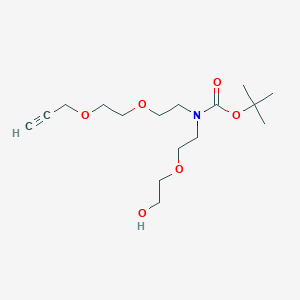
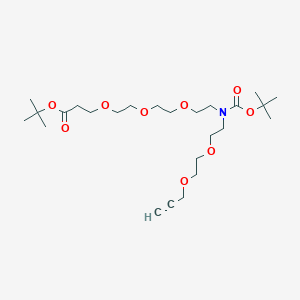
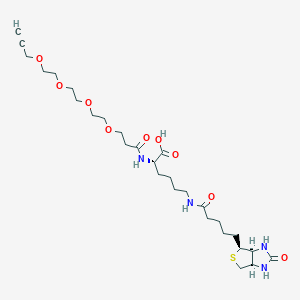
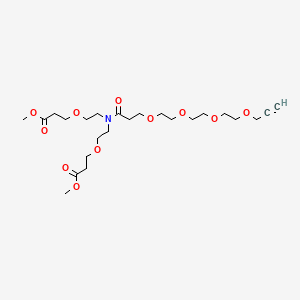
![1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide](/img/structure/B609640.png)

